4,4'-Sulfonylbis(2-methylphenol)
Overview
Description
4,4’-Sulfonylbis(2-methylphenol), also known as 3,3’-Dimethyl-4,4’-dihydroxydiphenyl sulfone, is a chemical compound with the molecular formula C14H14O4S and a molecular weight of 278.32 g/mol . It is a white to tan crystalline powder that is used in various chemical and industrial applications.
Preparation Methods
4,4’-Sulfonylbis(2-methylphenol) can be synthesized through a multi-step reaction process. One common method involves the reaction of 1-methyl-1-phenyl-ethyl hydroperoxide with benzene, followed by treatment with aqueous hydrogen peroxide . The reaction conditions typically involve the use of solvents such as benzene and specific temperature and pressure conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
4,4’-Sulfonylbis(2-methylphenol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide, benzene, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-Sulfonylbis(2-methylphenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme interactions and other biological processes.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(2-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and research focus .
Comparison with Similar Compounds
4,4’-Sulfonylbis(2-methylphenol) can be compared with other similar compounds such as:
- Bis(4-hydroxyphenyl) sulfone
- 4,4’-Sulfonyldiphenol
- Bis(4-chlorophenyl) sulfone
- Bisphenol S
- 4,4’-Dihydroxybiphenyl
- Bisphenol F These compounds share similar structural features but differ in their specific chemical properties and applications. 4,4’-Sulfonylbis(2-methylphenol) is unique due to its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical reactivity and applications .
Properties
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)sulfonyl-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-7-11(3-5-13(9)15)19(17,18)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGBRKTHOUETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292796 | |
Record name | 4,4'-Sulfonylbis(2-methylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16346-97-7 | |
Record name | 16346-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Sulfonylbis(2-methylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Sulfonylbis(2-methylphenol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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